2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is an organic compound classified as a derivative of nicotinic acid, featuring a bromine atom at the 2-position and a para-chlorophenyl group at the 4-position of the nicotinic acid structure. This compound is significant due to its potential applications in pharmaceuticals and agrochemicals, stemming from its unique chemical properties and biological activities. The compound's full chemical name is 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid, and it is often referenced by its CAS number, which is 147078-80-6.
The synthesis of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid typically involves several key steps:
The synthesis may also utilize continuous flow reactors in an industrial context to enhance efficiency and yield. These systems allow for better control over reaction conditions and can significantly reduce production time compared to traditional batch methods.
The molecular structure of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid can be represented as follows:
The compound features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure. For instance, typical NMR signals may include:
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid can undergo various chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid primarily relates to its interaction with biological targets, particularly in enzyme inhibition and receptor binding studies. Research indicates that nicotinic acid derivatives can influence metabolic pathways by modulating enzyme activity involved in lipid metabolism .
In biological assays, compounds like this have shown potential antibacterial activity against various strains, with minimum inhibitory concentrations indicating effectiveness at low concentrations . Molecular docking studies help elucidate how this compound interacts with target proteins, providing insights into its pharmacological potential.
Relevant spectroscopic data such as NMR and IR spectra provide further confirmation of these properties, showing distinct peaks corresponding to functional groups present in the molecule .
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid has several notable applications:
Chemical Identity: 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (CAS 147078-81-7) is a halogenated pyridine derivative with the molecular formula C₁₂H₇BrClNO₂ and a molecular weight of 312.55 g/mol [1] [4]. Its structure integrates a pyridine core with orthogonal pharmacophoric elements: a bromine atom at position 2, a 4-chlorophenyl group at position 4, and a carboxylic acid at position 3. The SMILES notation (O=C(O)C=1C(Br)=NC=CC1C=2C=CC(Cl)=CC2) and InChIKey (PKBRYBJHIGRLEK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies [4] [5].
Physicochemical Profile: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its carboxylic acid group (pKa ≈ 4.2) enables salt formation, while halogen atoms enhance membrane permeability (logP ≈ 3.1) [1] [4].
Table 1: Fundamental Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₇BrClNO₂ |
Molecular Weight | 312.55 g/mol |
CAS Registry Number | 147078-81-7 |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 4 (N, O) |
Topological Polar Surface Area | 50.2 Ų |
Purity (Commercial) | ≥95% |
The compound emerged during the 1990–2000s as part of scaffold-hopping strategies in nicotinic acid derivative synthesis. Its design was influenced by natural product analogs like epibatidine, a chlorinated alkaloid from Epipedobates tricolor frogs, which demonstrated non-opioid analgesic activity via nicotinic acetylcholine receptors (nAChRs) [7]. Researchers sought to replicate this bioactivity while improving metabolic stability, leading to halogenated nicotinic acid scaffolds [7].
Early synthetic efforts focused on electrophilic bromination of 4-aryl-nicotinic acids or Pd-catalyzed cross-coupling to introduce the 4-chlorophenyl group. The compound’s discovery coincided with advances in high-throughput screening, enabling rapid assessment of its kinase inhibition and receptor modulation potential [4].
Nicotinic acid (vitamin B3) derivatives serve as privileged scaffolds due to their:
Table 2: Comparative Bioactivity of Nicotinic Acid Derivatives
Compound | Structure | Biological Activity |
---|---|---|
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid | Halogens at C-2/C-4 | Kinase inhibition, σR modulation |
4-Phenyl-nicotinic acid | Unsubstituted C-2 | Analgesic (weak) |
5-Bromonicotinic acid | Bromine at C-5 | Altered receptor selectivity |
2-Aminonicotinic acid | Amino at C-2 | Enhanced bioactivity |
This compound’s 4-(4-chlorophenyl) group enhances π-stacking with hydrophobic enzyme pockets, while the C-2 bromine sterically blocks off-target interactions. Combined, these features enable precise targeting of pathological pathways in cancer and neurological disorders [4].
Halogens are critical in modern pharmacophores due to their:
In this compound, bromine at C-2 facilitates nucleophilic substitution for further derivatization (e.g., Suzuki coupling), while the 4-chlorophenyl group enhances σ receptor affinity. Over 30% of FDA-approved kinase inhibitors contain halogenated aryl groups, underscoring their therapeutic utility [10].
Table 3: Impact of Halogen Substituents on Drug Properties
Halogen Position | Role | Example Therapeutics |
---|---|---|
C-2 Bromine | Steric blockade, cross-coupling site | Anticancer scaffolds |
4-Chlorophenyl | Hydrophobic anchoring | Chlorambucil, Zafirlukast |
Ortho Halogens | Conformational restriction | Loratadine, Clozapine |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1